3,4-Dimethoxyphenol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,4-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFZOQLHYIRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062112 | |
| Record name | 3,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-89-8 | |
| Record name | 3,4-Dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Properties and Mechanisms of 3,4-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxyphenol, a naturally occurring phenolic compound, has garnered interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of its antioxidant capabilities, delving into the primary mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways. While direct quantitative antioxidant data for this compound is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols used to determine such activities and discusses the antioxidant properties of structurally related methoxyphenols. Furthermore, this guide explores the potential involvement of this compound in the Nrf2 and MAPK signaling pathways, which are critical in the cellular response to oxidative stress. Detailed methodologies for key assays and visual representations of experimental workflows and signaling pathways are provided to support further research and drug development efforts.
Introduction
This compound, also known as 4-hydroxy-1,2-dimethoxybenzene, is a phenolic compound found in various natural sources.[1] Its structure, featuring a hydroxyl group and two methoxy groups on the benzene ring, suggests potential antioxidant activity. Phenolic compounds are a well-established class of antioxidants that can neutralize free radicals and modulate cellular oxidative stress through various mechanisms. The antioxidant effects of this compound have been described as potent, particularly in isolates from bacterial fermentation broths.[2][3][4] This guide aims to provide a detailed technical overview of the antioxidant properties and underlying mechanisms of this compound for researchers and professionals in drug development.
Antioxidant Properties of this compound: A Review of Available Data
To provide a comparative context, Table 1 summarizes the antioxidant activities of structurally similar phenolic compounds as reported in various studies. This data can serve as a benchmark for future investigations into the antioxidant capacity of this compound.
Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50/EC50 Value | Reference |
|---|---|---|---|
| Gallic Acid | DPPH | 7.2 - 39.0 µg/mL | [5] |
| Ascorbic Acid | DPPH | ~24.34 µg/mL | [6] |
| Quercetin | DPPH | Not Specified | [7] |
| Catechin | DPPH | Not Specified | [7] |
| Caffeic Acid | DPPH | Not Specified |[7] |
Note: The data presented in this table is for comparative purposes and is not directly representative of this compound.
Mechanisms of Antioxidant Action
The antioxidant effects of phenolic compounds like this compound can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular effects through the modulation of signaling pathways.
Direct Radical Scavenging
The primary mechanism of direct antioxidant action for phenolic compounds is the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical reactions.
The general mechanism can be depicted as follows:
Modulation of Cellular Signaling Pathways
In addition to direct chemical interactions with free radicals, phenolic compounds can exert antioxidant effects by influencing cellular signaling pathways that regulate the endogenous antioxidant defense system. The two key pathways in this context are the Nrf2-ARE and MAPK pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Many polyphenolic compounds are known to activate the Nrf2 pathway.[8] It is plausible that this compound, as a methoxyphenol, could also act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant capacity.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, as well as the response to stress.[9] The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and apoptotic responses.
Several polyphenols have been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby protecting cells from oxidative stress-induced damage.[9] The potential of this compound to modulate these pathways represents another indirect mechanism for its antioxidant activity.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. bmbreports.org [bmbreports.org]
- 3. CAS 2785-89-9: 4-Ethylguaiacol | CymitQuimica [cymitquimica.com]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. foreverest.net [foreverest.net]
Methodological & Application
Synthetic Routes to 3,4-Dimethoxyphenol from Veratraldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxyphenol from veratraldehyde. This compound is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1][2] Veratraldehyde, a readily available starting material derived from vanillin, serves as a convenient precursor for its synthesis.[3][4] The primary synthetic transformations discussed herein are the Baeyer-Villiger oxidation and the Dakin reaction, both of which offer viable routes to the target compound.[5][6]
Introduction
The conversion of veratraldehyde (3,4-dimethoxybenzaldehyde) to this compound involves the oxidation of the aldehyde functional group and subsequent rearrangement to form a phenol. This transformation is of significant interest in organic synthesis due to the utility of the resulting phenol in further chemical modifications, such as etherification, esterification, and electrophilic aromatic substitution.[1] The two principal methods for achieving this conversion are the Baeyer-Villiger oxidation, which typically employs peroxy acids, and the Dakin reaction, which utilizes hydrogen peroxide under basic or acidic conditions.[7][8][9] The choice of synthetic route may depend on factors such as reagent availability, desired yield, and scalability.
Synthetic Pathways
Two primary, well-established synthetic routes for the preparation of this compound from veratraldehyde are outlined below.
Caption: Overview of synthetic routes from veratraldehyde.
Route 1: Baeyer-Villiger Oxidation followed by Hydrolysis
The Baeyer-Villiger oxidation involves the oxidation of an aldehyde or ketone to an ester or lactone, respectively, using a peroxyacid.[7][8] In the case of veratraldehyde, the reaction yields 3,4-dimethoxyphenyl formate, which is subsequently hydrolyzed to afford the desired this compound.[5]
Caption: Workflow for the Baeyer-Villiger oxidation route.
Route 2: Dakin-type Reaction
The Dakin reaction traditionally involves the oxidation of an ortho- or para-hydroxylated aromatic aldehyde or ketone with hydrogen peroxide in a basic solution to form a phenol.[6][9][10] A modification of this reaction using hydrogen peroxide in the presence of an acid catalyst can also be employed for veratraldehyde, which bears activating methoxy groups.[5] This method offers a more direct conversion to this compound.
Caption: Workflow for the Dakin-type reaction route.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1: Baeyer-Villiger Oxidation | Route 2: Dakin-type Reaction |
| Starting Material | Veratraldehyde | Veratraldehyde |
| Key Reagents | Peracetic acid, Potassium hydroxide | Hydrogen peroxide, p-Toluenesulfonic acid |
| Solvent(s) | Glacial acetic acid, Aqueous alcohol, Ether | Methanol, Dichloromethane |
| Reaction Temperature | 40-45 °C (oxidation), Reflux (hydrolysis) | Room Temperature |
| Reaction Time | 10 hours (oxidation), 1 hour (hydrolysis) | Monitored by TLC |
| Yield | 65.2%[5] | 75.3%[5] |
| Product Purity | Crystalline solid after chromatography[5] | Crystalline solid after chromatography[5] |
| Melting Point | 78-80 °C[5] | 78-80 °C[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation and Hydrolysis[5]
Materials:
-
Veratraldehyde (5 g, 0.03 mol)
-
Glacial acetic acid (30 ml)
-
Peracetic acid (15 ml)
-
Potassium hydroxide (10 g)
-
Aqueous alcohol (1:4, 100 ml)
-
Dilute sulfuric acid
-
Ether
-
Sodium sulfate
-
Silica gel for column chromatography
-
Benzene (for elution)
Procedure:
Part A: Baeyer-Villiger Oxidation
-
Dissolve veratraldehyde (5 g) in glacial acetic acid (30 ml).
-
To this solution, add peracetic acid (15 ml) dropwise over 30 minutes. The temperature of the reaction mixture will rise; maintain it at 40-45 °C by cooling.
-
Allow the reaction mixture to stand for 10 hours.
-
Concentrate the mixture to approximately 15 ml under reduced pressure.
-
Extract the residue with ether (2 x 20 ml).
-
Distill the ether layer to obtain the crude formate ester of this compound.
Part B: Hydrolysis
-
Reflux the obtained formate ester with a solution of potassium hydroxide (10 g) in aqueous alcohol (1:4, 100 ml) for 1 hour.
-
Concentrate the reaction mixture in vacuo almost to dryness.
-
Dissolve the residue in water (20 ml).
-
Acidify the solution with dilute sulfuric acid.
-
Extract the acidic solution with ether.
-
Dry the ether extract over sodium sulfate and distill the ether.
-
Purify the resulting oily residue by column chromatography over silica gel using benzene as the eluent to yield this compound as a yellow solid.
-
The product can be recrystallized from benzene to obtain yellow crystalline needles.
Expected Yield: 3 g (65.2%) Melting Point: 78-80 °C
Protocol 2: Synthesis of this compound via Dakin-type Reaction[5]
Materials:
-
Veratraldehyde (1.66 g, 0.01 mol)
-
Hydrogen peroxide (30%, 2.6 ml, 0.023 mol)
-
p-Toluenesulfonic acid (6.88 g, 0.036 mol)
-
Methanol (5 ml)
-
Water (50 ml)
-
Dichloromethane (5 x 50 ml)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Benzene (for elution)
Procedure:
-
Prepare a mixture of veratraldehyde (1.66 g), hydrogen peroxide (30%, 2.6 ml), p-toluenesulfonic acid (6.88 g), and methanol (5 ml).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water (50 ml).
-
Extract the aqueous mixture with dichloromethane (5 x 50 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography over silica gel using benzene as the eluent to obtain this compound as a yellow solid.
Expected Yield: 1.16 g (75.3%) Melting Point: 78-80 °C
Concluding Remarks
Both the Baeyer-Villiger oxidation followed by hydrolysis and the Dakin-type reaction are effective methods for the synthesis of this compound from veratraldehyde. The Dakin-type reaction offers a higher yield and a more streamlined one-pot procedure.[5] However, the Baeyer-Villiger route is also a classic and reliable method. The choice of method will depend on the specific requirements of the researcher, including considerations of reagent handling, reaction time, and overall process efficiency. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dakin Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Protocol for synthesizing 5,6-dimethoxy benzofuranone from 3,4-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the O-alkylation of 3,4-dimethoxyphenol with chloroacetic acid to yield 2-(3,4-dimethoxyphenoxy)acetic acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation to afford the target compound. This application note includes a comprehensive experimental protocol, tabulated data for expected yields and characterization, and a visual representation of the synthetic pathway.
Introduction
Benzofuranone scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. Their unique structural and electronic properties make them attractive pharmacophores in drug discovery. Specifically, the 5,6-dimethoxy substitution pattern is a feature of interest in medicinal chemistry for its potential to modulate biological activity. This protocol outlines a reliable and reproducible method for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one, providing a foundational procedure for researchers engaged in the synthesis of novel benzofuranone-containing molecules.
Synthetic Pathway
The synthesis of 5,6-dimethoxybenzofuran-2(3H)-one from this compound proceeds through a two-step sequence as illustrated below. The first step involves the Williamson ether synthesis, where the phenoxide of this compound acts as a nucleophile to displace the chloride from chloroacetic acid. The resulting phenoxyacetic acid intermediate is then cyclized via an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid or dehydrating agent, to form the five-membered lactone ring of the benzofuranone.
Figure 1: Synthetic pathway for 5,6-dimethoxybenzofuran-2(3H)-one.
Experimental Protocols
Step 1: Synthesis of 2-(3,4-dimethoxyphenoxy)acetic acid
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The resulting precipitate is collected by vacuum filtration and washed with cold deionized water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-(3,4-dimethoxyphenoxy)acetic acid as a white solid.
Step 2: Synthesis of 5,6-dimethoxybenzofuran-2(3H)-one
Materials:
-
2-(3,4-dimethoxyphenoxy)acetic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Place 2-(3,4-dimethoxyphenoxy)acetic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 equivalents by weight) and heat the mixture to 80-100 °C with stirring for 2-4 hours. The reaction should be monitored by TLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,6-dimethoxybenzofuran-2(3H)-one as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | O-Alkylation | NaOH, Chloroacetic acid | Water | Reflux (100) | 4-6 | 80-90 |
| 2 | Cyclization | Polyphosphoric acid | None | 80-100 | 2-4 | 60-75 |
Table 2: Characterization Data for 5,6-dimethoxybenzofuran-2(3H)-one
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148-152 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.92 (s, 1H), 6.55 (s, 1H), 4.58 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 150.2, 148.5, 144.1, 118.9, 105.4, 98.2, 56.5, 56.3, 35.1 |
| IR (KBr, cm⁻¹) | 2925, 1780 (C=O, lactone), 1620, 1500, 1270, 1120 |
| Mass Spec (ESI-MS) m/z | 195.06 [M+H]⁺, 217.04 [M+Na]⁺ |
Experimental Workflow
The overall experimental workflow from starting material to the purified final product is depicted in the following diagram.
Figure 2: Detailed experimental workflow.
Conclusion
The protocol described herein provides a robust and efficient method for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous compounds. The provided data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target molecule. This foundational protocol should facilitate further research and development in the area of benzofuranone-based medicinal chemistry.
Application Notes and Protocols for the Development of Multi-Target Anti-Alzheimer Compounds from 3,4-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of multi-target compounds for Alzheimer's disease (AD), utilizing 3,4-dimethoxyphenol as a key starting material. The rationale behind this approach lies in the multifactorial nature of AD, which necessitates therapeutic agents that can simultaneously modulate multiple pathological pathways.[1][2][3] this compound serves as a versatile scaffold for the synthesis of derivatives with potent biological activities, including cholinesterase inhibition and antioxidant effects, both of which are crucial targets in AD therapy.
Introduction: The Multi-Target Paradigm in Alzheimer's Drug Discovery
Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles (NFTs), cholinergic dysfunction, and oxidative stress.[1][4][5] The traditional "one-target, one-drug" approach has shown limited efficacy in treating AD. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously engage with multiple targets has emerged as a promising therapeutic strategy.[1][3]
The this compound scaffold has been identified as a promising starting point for the design of such MTDLs. Its derivatives have been shown to exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Furthermore, the phenolic nature of these compounds often imparts antioxidant properties, allowing them to combat the oxidative stress implicated in AD pathogenesis.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of various multi-target compounds derived from this compound.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 Value | Reference |
| 5b | Benzofuranone | Acetylcholinesterase (AChE) | 52 ± 6.38 nM | [6][7] |
| 3h | Quinazoline | Acetylcholinesterase (AChE) | 6.67 µM | [1][2][8] |
| Cinnamic Acid Derivative | Cinnamic Acid | Acetylcholinesterase (AChE) | 8.6 nM | |
| Compound 7 | Trimethoxycinnamate | Acetylcholinesterase (AChE) | 46.18 µM | [9] |
| Compound 7 | Trimethoxycinnamate | Butyrylcholinesterase (BChE) | 32.46 µM | [9] |
| Compound 6a | Coumarin | Acetylcholinesterase (AChE) | 20 nM | [10] |
| Compound 6a | Coumarin | Butyrylcholinesterase (BChE) | 7.08 µM (Selectivity Index: 354) | [10] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | Assay | Antioxidant Activity | Reference |
| 3h | ORAC | 5.73 TE | [1][2][8] |
| 3h | Aβ1–42 Aggregation Inhibition | 36.68% | [2][8] |
| Choline Ester of 3,4-dimethoxycinnamic acid | DPPH Radical Scavenging | EC50 = 303 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of multi-target compounds from this compound and for the evaluation of their biological activities.
Synthesis of 5,6-Dimethoxybenzofuran-3(2H)-one Derivatives
This protocol describes the synthesis of a key intermediate, 5,6-dimethoxy-benzofuran-3(2H)-one, from this compound, which can be further modified to generate a library of potential anti-Alzheimer compounds.[6][7]
Step 1: Synthesis of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (2)
-
To a mixture of this compound (1) (4.93 g, 32 mmol) and chloroacetonitrile (2.4 g, 32 mmol) in dry ether (150 ml), add anhydrous ZnCl₂ (1.44 g, 10.6 mmol).
-
Cool the mixture to 0°C and bubble HCl gas through the reaction for 2.5 hours.
-
Leave the mixture at room temperature overnight and then cool to 0°C.
-
Filter the precipitated iminium salt and wash it three times with ether.
-
Dissolve the imine in 160 ml of 1 N HCl and reflux for 90 minutes.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 ml).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product (2).
Step 2: Synthesis of 5,6-dimethoxy-benzofuran-3(2H)-one (3)
-
Dissolve the crude 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (2) (1 g) in 20 ml of ethanol.
-
Add sodium acetate trihydrate (700 mg) and reflux the mixture for 10 minutes.
-
Cool the resulting mixture immediately and filter.
-
Evaporate the solvent and recrystallize the residue from ethanol to yield 5,6-dimethoxy-benzofuran-3(2H)-one (3) as white needle crystals.[6]
Step 3: Synthesis of (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (4)
-
Condense 5,6-dimethoxybenzofuran-3(2H)-one (3) with 4-formyl pyridine in the presence of p-toluenesulfonic acid (PTSA) to yield the title compound.
Step 4: Synthesis of Final Benzofuranone Derivatives with Benzyl Pyridinium Moieties
-
React the product from Step 3 with different benzyl halides to afford the target compounds.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against AChE and BChE.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE or BChE solution (1 U/mL).
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI (for AChE) or BTCI (for BChE).
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant capacity of the synthesized compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a test tube or a 96-well plate, add a specific volume of the test compound solution to an equal volume of the DPPH solution.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100
-
Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
Visualization of Workflows and Pathways
Synthetic Workflow for Benzofuranone Derivatives
Caption: Synthetic route for multi-target benzofuranone derivatives.
Proposed Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathways activated by derivatives.
References
- 1. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitarget anti-Alzheimer and chemotherapeutic compounds - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 4. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 3,4-Dimethoxyphenol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,4-Dimethoxyphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and related industries.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds like this compound. The following provides a comprehensive guide for its analysis.
Quantitative Data Summary
| Parameter | Typical Value Range |
| Retention Time (RT) | 2 - 15 min |
| Limit of Detection (LOD) | 0.006 - 14.4 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.02 - 43.6 µg/mL[1] |
| Linearity (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 97.31% - 104.66%[2] |
| Precision (% RSD) | < 5%[2] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on established methods for analyzing phenolic compounds and can be adapted and validated for the specific analysis of this compound.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample from Plant Material:
-
Homogenize the dried and powdered plant material.
-
Extract the sample with a suitable solvent such as methanol, ethanol, or a mixture of methanol/water. Sonication or vortexing can enhance extraction efficiency.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Sample in Aqueous Matrix (e.g., biological fluids, water):
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte and remove interfering substances.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[3] A Newcrom R1 column is also a suitable alternative.[4]
-
Mobile Phase: A gradient elution is often employed for complex samples.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid). Formic acid is preferred for MS compatibility.[4]
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-40 min: Equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 280 nm). A DAD can be used to obtain the full UV spectrum for peak purity assessment.
3. Method Validation
The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it an excellent technique for the identification and quantification of this compound, especially at trace levels. Due to the polar nature of the hydroxyl group, derivatization is typically required to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary
| Parameter | Typical Value Range |
| Retention Time (RT) | Dependent on column and temperature program |
| Limit of Detection (LOD) | 0.002 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.07 - 0.45 ng/m³ (air sample)[5] |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 63 - 100%[5] |
| Precision (% RSD) | 2 - 6%[5] |
Mass Spectrometry Data: The electron ionization (EI) mass spectrum of underivatized this compound shows a molecular ion peak at m/z 154.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound by GC-MS, including a common derivatization step.
1. Sample Preparation and Derivatization
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Sample Extraction: Follow a similar extraction procedure as described for the HPLC method (LLE or SPE). The final extract should be in a volatile organic solvent.
-
Silylation (Derivatization):
-
Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[6]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the trimethylsilyl (TMS) derivative of this compound, characteristic ions would be selected for SIM mode to enhance sensitivity and selectivity.
-
3. Method Validation
The GC-MS method should be validated for parameters including specificity, linearity, range, accuracy, precision, LOD, and LOQ, following relevant regulatory guidelines.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship: Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
Caption: Decision factors for selecting between HPLC and GC-MS.
References
- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 2. Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Modification of 2,6-Dimethoxyphenol to Enhance Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyphenol (2,6-DMP) is a phenolic compound that can be enzymatically modified to yield products with significantly enhanced antioxidant properties. This document provides detailed protocols for the laccase-catalyzed dimerization of 2,6-DMP and the subsequent evaluation of the antioxidant capacity of the resulting product, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. The dimer has been shown to possess approximately double the antioxidant activity of the monomeric 2,6-DMP, making it a promising candidate for applications in pharmaceuticals and as a bioactive compound.[1][2][3]
The enzymatic modification offers a green and efficient route to synthesize a more potent antioxidant from a readily available precursor. Laccases, a class of multi-copper oxidoreductases, catalyze the oxidation of phenolic substrates, leading to the formation of phenoxy radicals which subsequently couple to form dimers or polymers.[3][4] In the case of 2,6-DMP, this process predominantly yields a symmetrical C-C linked dimer.[1][2][3]
Data Presentation
The enzymatic modification of 2,6-dimethoxyphenol results in a significant increase in its antioxidant capacity. The following table summarizes the quantitative enhancement of antioxidant activity of the dimer (3,3',5,5'-tetramethoxy biphenyl-4,4'-diol) compared to the 2,6-DMP substrate.
| Antioxidant Assay | Substrate (2,6-Dimethoxyphenol) | Dimer Product | Percentage Increase in Activity | Reference |
| DPPH Radical Scavenging Activity | Baseline | ~1.93 x Baseline | 93.25% | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Baseline | ~2.19 x Baseline | 119.32% | [3] |
| Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) | Baseline | ~1.53 x Baseline | 53.15% | [3] |
Experimental Protocols
Protocol 1: Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol
This protocol describes the enzymatic synthesis of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol from 2,6-DMP using laccase. The reaction can be performed in either a monophasic or biphasic system.
Materials:
-
2,6-Dimethoxyphenol (2,6-DMP)
-
Laccase from Trametes pubescens or other suitable source
-
Acetone
-
Ethyl acetate
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Deionized water
-
Reaction vessel (e.g., glass flask)
-
Magnetic stirrer
-
HPLC system for product analysis (optional)
Procedure:
A. Monophasic System:
-
Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone. A typical ratio is 70:30 (v/v) buffer to acetone. The final concentration of 2,6-DMP can be in the range of 1-10 mM.
-
Equilibrate the solution to the optimal temperature for the laccase (typically 25-40 °C).
-
Initiate the reaction by adding laccase to the solution. The enzyme concentration will depend on its activity (e.g., 10-100 U/mL).
-
Stir the reaction mixture at a constant speed.
-
Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots and analyzing for the disappearance of the substrate and the formation of the dimer using HPLC.
-
Upon completion, the product can be extracted using a suitable organic solvent like ethyl acetate.
B. Biphasic System:
-
Prepare an aqueous solution of 2,6-DMP in sodium acetate buffer.
-
Add an immiscible organic solvent, such as ethyl acetate, to the aqueous solution. The ratio of aqueous to organic phase can be varied, with higher concentrations of ethyl acetate (50-90%) favoring dimer formation.[1][2]
-
Add laccase to the aqueous phase.
-
Stir the biphasic mixture vigorously to ensure adequate mixing and interfacial reaction.
-
Monitor the reaction as described for the monophasic system. The dimer will preferentially partition into the organic phase.
-
After the reaction, separate the organic phase containing the dimer.
Protocol 2: Determination of Antioxidant Capacity
The following are standard protocols to assess the antioxidant capacity of the synthesized dimer in comparison to the 2,6-DMP substrate.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the 2,6-DMP monomer and the synthesized dimer in methanol.
-
In a microplate or cuvette, mix a defined volume of the sample (or standard antioxidant like Trolox) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals).
B. FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37 °C before use.
-
Add a small volume of the sample (dissolved in a suitable solvent) to the FRAP reagent.
-
Incubate the mixture at 37 °C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO4 or Trolox.
-
The antioxidant capacity is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of sample).
C. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add a specific volume of the sample (or Trolox standard) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Caption: Experimental workflow for the synthesis and antioxidant evaluation of the 2,6-DMP dimer.
Caption: Laccase-catalyzed oxidative dimerization of 2,6-dimethoxyphenol.
References
- 1. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Skin-Whitening Cosmetics: A Critical Review of 3,4-Dimethoxyphenol
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the formulation and evaluation of skin-whitening cosmetics, with a specific focus on the phenolic compound 3,4-Dimethoxyphenol. It aims to deliver comprehensive application notes and experimental protocols. However, a thorough review of the current scientific literature reveals a significant lack of empirical evidence to support the use of this compound as a skin-whitening agent. In contrast, a closely related compound has been shown to enhance melanin production.
Therefore, this document will first address the state of research on this compound and then provide generalized protocols for the formulation and testing of cosmetic products containing phenolic compounds for skin-whitening purposes, with the strong advisory that efficacy and safety would need to be rigorously established for this compound specifically.
Scientific Scrutiny of this compound as a Skin-Whitening Agent
Initial searches on commercial platforms may suggest that this compound possesses tyrosinase-inhibiting and skin-whitening properties.[1][2][3] However, a deep dive into peer-reviewed scientific literature does not substantiate these claims with quantitative data or mechanistic studies.
A significant point of caution arises from research on a structurally similar compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB). Studies on DMPB have demonstrated that it increases melanogenesis in both B16F10 melanoma cells and human primary melanocytes.[4] This compound was found to enhance the activation of ERK and p38, leading to an increase in tyrosinase levels.[4] Furthermore, DMPB induced hyperpigmentation in in vivo studies with brown guinea pigs.[4]
Given that a minor structural difference can lead to a complete reversal of the expected biological effect, it is crucial to approach the use of this compound in skin-whitening formulations with a high degree of skepticism until robust, direct scientific evidence of its efficacy and mechanism of action becomes available.
General Protocol for Formulating a Skin-Whitening Cream with a Phenolic Compound
The following is a generalized protocol for creating a stable oil-in-water (O/W) cream, which is a common vehicle for topical skin-whitening agents. The stability and efficacy of this formulation would need to be specifically tested with the inclusion of this compound.
Table 1: Example Formulation of an Oil-in-Water (O/W) Cream Base
| Phase | Ingredient (INCI Name) | Function | Percentage (% w/w) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 - 5.00 | |
| Xanthan Gum | Thickener/Stabilizer | 0.20 - 0.50 | |
| Disodium EDTA | Chelating Agent | 0.10 | |
| B (Oil Phase) | Cetearyl Alcohol | Emulsifier, Thickener | 3.00 - 5.00 |
| Glyceryl Stearate | Emulsifier | 2.00 - 4.00 | |
| Caprylic/Capric Triglyceride | Emollient | 5.00 - 10.00 | |
| Dimethicone | Occlusive, Emollient | 1.00 - 3.00 | |
| C (Active Phase) | Phenolic Compound (e.g., this compound) | Active Ingredient | 0.10 - 2.00 (to be determined) |
| Propylene Glycol | Solvent for Active | 2.00 - 5.00 | |
| D (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.50 - 1.00 |
| E (pH Adjustment) | Citric Acid or Sodium Hydroxide | pH Adjuster | As needed |
Experimental Protocol for Formulation:
-
Preparation of Water Phase (A): In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Heat to 75-80°C. Slowly disperse the xanthan gum under constant agitation until fully hydrated and the phase is uniform.
-
Preparation of Oil Phase (B): In a separate vessel, combine all ingredients of the oil phase. Heat to 75-80°C and mix until all components are melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase (B) to the water phase (A) under high-speed homogenization. Maintain the temperature at 75-80°C and homogenize for 10-15 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion under moderate agitation.
-
Preparation of Active Phase (C): In a separate vessel, dissolve the phenolic compound in propylene glycol. This may require gentle warming.
-
Addition of Active and Preservative Phases: When the emulsion has cooled to below 40°C, add the active phase (C) and the preservative phase (D). Mix until uniform.
-
pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.5 - 6.5 for skin compatibility) using citric acid or sodium hydroxide solution.
-
Final Mixing and Storage: Mix gently until the cream is smooth and homogenous. Store in airtight containers protected from light.
Experimental Protocols for Efficacy and Safety Testing
In Vitro Efficacy: Tyrosinase Inhibition Assay
This assay is a primary screening tool to assess the potential of a compound to inhibit the key enzyme in melanogenesis.
Table 2: Materials and Reagents for Tyrosinase Inhibition Assay
| Reagent/Material | Specification |
| Mushroom Tyrosinase | ≥1000 units/mg |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate |
| This compound | Test Compound |
| Kojic Acid | Positive Control |
| Phosphate Buffer | 50 mM, pH 6.8 |
| 96-well Microplate | Flat-bottom, clear |
| Microplate Reader | Capable of reading absorbance at 475 nm |
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound/control solution to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance over time).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
-
Diagram 1: Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.
In Vitro Safety: Cytotoxicity Assay on Melanocytes
This assay is crucial to determine the concentration range at which the active ingredient is not harmful to the target cells.
Table 3: Materials and Reagents for MTT Cytotoxicity Assay
| Reagent/Material | Specification |
| Human Epidermal Melanocytes (HEM) | Primary or immortalized cell line |
| Melanocyte Growth Medium | Commercially available, supplemented |
| This compound | Test Compound |
| Triton X-100 (1%) | Positive Control (for cell death) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS |
| DMSO | To dissolve formazan crystals |
| 96-well Cell Culture Plate | Sterile, tissue-culture treated |
| Incubator | 37°C, 5% CO2 |
| Microplate Reader | Capable of reading absorbance at 570 nm |
Experimental Protocol:
-
Cell Seeding: Seed HEM cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated controls and a positive control (Triton X-100).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the non-toxic concentration range for subsequent efficacy studies.
-
Diagram 2: Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Ex Vivo Efficacy: Melanin Content in Human Skin Explants
This model provides a more physiologically relevant system to test the depigmenting effect of a final formulation.
Table 4: Materials and Equipment for Ex Vivo Skin Explant Study
| Material/Equipment | Specification |
| Human Skin Explants | Obtained from cosmetic surgery (e.g., abdominoplasty), maintained in culture |
| Culture Medium | Specific for skin explants |
| Test Formulation | Cream containing this compound |
| Placebo Formulation | Cream base without the active ingredient |
| Fontana-Masson Stain | For melanin visualization |
| Image Analysis Software | For quantifying melanin |
Experimental Protocol:
-
Explant Preparation and Culture:
-
Obtain fresh human skin and prepare explants of a standardized size.
-
Place explants in a culture system (e.g., on inserts at the air-liquid interface).
-
-
Topical Application:
-
Topically apply a standardized amount of the test formulation and the placebo formulation to the epidermal surface of the skin explants.
-
Repeat the application daily for a period of 7-14 days.
-
-
Sample Collection and Processing:
-
At the end of the treatment period, harvest the skin explants.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue for histological analysis.
-
-
Melanin Staining and Quantification:
-
Stain the sections with Fontana-Masson stain, which specifically stains melanin black.
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to quantify the melanin area in the epidermis.
-
-
Data Analysis:
-
Compare the melanin content in the explants treated with the active formulation to those treated with the placebo.
-
A statistically significant reduction in melanin indicates a skin-whitening effect.
-
Proposed Signaling Pathway for Investigation
Should this compound be found to have a genuine inhibitory effect on melanogenesis, the following signaling pathway, which is a common target for depigmenting agents, should be investigated. The primary mechanism would likely involve the downregulation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression.
Diagram 3: Hypothetical Inhibitory Signaling Pathway
Caption: Hypothetical pathway for melanogenesis inhibition by this compound.
Conclusion
While the concept of using this compound as a skin-whitening agent exists in non-academic sources, the current body of scientific literature does not support this application. In fact, evidence from a closely related compound suggests it may have the opposite effect. Therefore, it is imperative for researchers and formulators to conduct rigorous foundational research, starting with basic in vitro assays as outlined in this document, to determine the true biological activity of this compound on melanogenesis before proceeding with any product development. The protocols provided herein offer a standardized framework for such an investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing solubility challenges of 3,4-Dimethoxyphenol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of 3,4-Dimethoxyphenol. Below you will find detailed solubility data, experimental protocols for solubility determination, and a troubleshooting guide to address common issues encountered during laboratory work.
Solubility Profile of this compound
The solubility of this compound is a critical factor in its handling and application in various experimental settings. A summary of its solubility in common laboratory solvents is presented below.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | ~2.84 g/100 mL[1] | Soluble[2] | 25[1] |
| Methanol | Data not available | Slightly Soluble[2] | Not specified |
| Chloroform | Data not available | Slightly Soluble[2] | Not specified |
| Ethanol | Data not available | More soluble than in water[3] | Not specified |
| Acetone | Data not available | More soluble than in water[3] | Not specified |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (in co-solvent mixtures) | Soluble | Not specified |
Note: The solubility of this compound in aqueous solutions is influenced by both temperature and pH. An increase in temperature generally leads to higher solubility[3]. As a phenolic compound, its solubility in water is also enhanced in more alkaline environments[3].
Experimental Protocols
Accurate determination of solubility is fundamental for the successful design of experiments. Below are detailed methodologies for assessing the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination
This method is used to determine the saturation solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility by taking into account the dilution factor.
Protocol 2: pH-Dependent Aqueous Solubility
This protocol determines the solubility of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
All other materials listed in Protocol 1
Procedure:
-
Follow steps 1-8 of the Equilibrium Solubility Determination protocol.
-
Instead of a single solvent, use a series of aqueous buffers with different pH values.
-
Plot the determined solubility as a function of pH to generate a pH-solubility profile.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the solubility of this compound in a question-and-answer format.
Q1: I am having difficulty dissolving this compound in water at room temperature. What can I do?
A1: The aqueous solubility of this compound is limited at room temperature. To enhance dissolution, you can try the following:
-
Heating: Gently warm the solution. The solubility of this compound in water increases with temperature[3].
-
Sonication: Use an ultrasonic bath to provide energy to break down the solute particles and facilitate dissolution.
-
pH Adjustment: Increase the pH of the aqueous solution. As a phenol, this compound is weakly acidic and will deprotonate in alkaline conditions to form a more soluble phenoxide salt[3]. Adding a small amount of a base like sodium hydroxide can significantly improve solubility.
Q2: My this compound precipitated out of an aqueous solution. What could be the cause?
A2: Precipitation from an aqueous solution can occur due to a few reasons:
-
Change in pH: If you initially dissolved the compound in an alkaline solution and then lowered the pH (e.g., by adding an acid), the more soluble phenoxide will be protonated back to the less soluble phenol, causing it to precipitate.
-
Temperature Change: If you dissolved the compound at an elevated temperature and then allowed the solution to cool, it may have become supersaturated, leading to precipitation.
-
Solvent Evaporation: If the solvent evaporated over time, the concentration of the solute would increase, potentially exceeding its solubility limit.
Q3: I need to prepare a stock solution of this compound for my experiments. What is the best solvent to use?
A3: For preparing a concentrated stock solution, it is best to use a good organic solvent in which this compound is highly soluble. Based on qualitative data, ethanol, acetone, and DMSO are good choices[3]. For biological experiments, DMSO is a common choice, but be mindful of its potential effects on the cells or assay system. It is recommended to prepare a high-concentration stock in a suitable organic solvent and then dilute it into the aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough not to interfere with the experiment.
Q4: Can I use a co-solvent system to improve the aqueous solubility of this compound?
A4: Yes, using a co-solvent system is a common strategy. A mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can significantly increase the solubility. The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the dissolution of organic molecules.
Visualizing Troubleshooting and Methodologies
To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Experimental workflow for solubility determination.
References
Identification and minimization of byproducts in 3,4-Dimethoxyphenol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,4-dimethoxyphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily from 3,4-dimethoxybenzaldehyde (veratraldehyde), and its subsequent use in other reactions.
Issue 1: Low Yield of this compound in Baeyer-Villiger Oxidation
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).- Increase the equivalents of the peroxy acid (e.g., m-CPBA, peracetic acid).- Use a more reactive peroxy acid, such as trifluoroperacetic acid (TFPAA)[1][2]. |
| Suboptimal Temperature | - For m-CPBA, reactions are often run at room temperature. If the reaction is sluggish, gentle heating may be applied, but this can also increase byproduct formation.- Low-temperature reactions may require longer reaction times[3]. |
| Incorrect Migratory Aptitude | - In the Baeyer-Villiger oxidation of aldehydes, the hydrogen atom has a high migratory aptitude, leading to the formation of a carboxylic acid as a potential byproduct if the aryl group migration is not favored[4]. Ensure the chosen conditions favor aryl migration. |
| Acid-Catalyzed Decomposition | - The use of strong acids can lead to decomposition of the starting material or product. Consider using a milder acid or a buffered system. |
| Impure Starting Material | - Ensure the 3,4-dimethoxybenzaldehyde is of high purity. Impurities can interfere with the reaction. |
Issue 2: Formation of Byproducts in the Dakin Reaction
The Dakin reaction converts ortho- or para-hydroxy-substituted aryl aldehydes or ketones to phenols and carboxylates using hydrogen peroxide in a basic solution[5][6].
| Potential Byproduct | Formation Pathway | Minimization Strategy |
| Unreacted Starting Material | Incomplete reaction. | - Ensure sufficient equivalents of hydrogen peroxide and base are used.- Optimize reaction time and temperature. Conventional methods may require elevated temperatures, but greener alternatives at room temperature exist[7][8]. |
| Over-oxidation Products | The resulting hydroquinone (1,4-benzenediol) is susceptible to further oxidation. | - Use a stoichiometric amount of the oxidizing agent.- Keep reaction times to the minimum required for complete conversion of the starting material. |
| Products from Side Reactions | The highly reactive hydroquinone can undergo side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Work up the reaction promptly upon completion. |
| Benzoic Acid Derivative | Incomplete hydrolysis of the intermediate aryl formate. | - Ensure the basic conditions are sufficient for complete hydrolysis of the formate ester intermediate[8]. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Solution |
| Co-elution of Byproducts during Chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography. |
| Product is an Oil and Difficult to Crystallize | - Attempt crystallization from a different solvent or a mixture of solvents.- If crystallization is unsuccessful, purification by column chromatography is the primary alternative[9][10]. |
| Product Contaminated with Starting Material | - Improve the efficiency of the reaction to drive it to completion.- Utilize a purification method that effectively separates the product from the starting material, such as recrystallization or chromatography. |
| Product Discoloration (Pink/Brown) | - Phenols are prone to oxidation. Store the purified product under an inert atmosphere and protect it from light.- Traces of metal impurities can sometimes cause discoloration. Ensure all glassware is thoroughly cleaned. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory syntheses start from 3,4-dimethoxybenzaldehyde (veratraldehyde) and utilize either the Baeyer-Villiger oxidation or the Dakin reaction[1][5].
Q2: What are the expected byproducts in the Baeyer-Villiger synthesis of this compound?
A2: The primary byproduct is the corresponding carboxylic acid (3,4-dimethoxybenzoic acid) if the hydrogen migrates instead of the aryl group. Isomeric esters are also a possibility depending on the regioselectivity of the reaction[4].
Q3: How can I minimize byproduct formation in the Dakin reaction?
A3: To minimize byproducts, it is crucial to control the stoichiometry of the reagents, maintain the basicity of the solution to ensure complete hydrolysis of the intermediate, and work up the reaction promptly to avoid oxidation of the hydroquinone product. Performing the reaction under an inert atmosphere can also be beneficial[7][8].
Q4: What is a reliable method for purifying crude this compound?
A4: Column chromatography over silica gel is a common and effective method for purifying this compound. Following chromatography, recrystallization can be employed to obtain a highly pure solid product. Typical solvent systems for chromatography include ethyl acetate/hexane or dichloromethane/methanol mixtures[9][11].
Q5: My purified this compound is turning pink over time. What is happening and how can I prevent it?
A5: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. To prevent this, store your purified this compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon), in a cool, dark place.
Experimental Protocols
Protocol 1: Solvent-Free Dakin Oxidation for this compound Synthesis [12]
This protocol is based on an improved, solvent-free Dakin oxidation methodology.
-
Materials:
-
3,4-dimethoxybenzaldehyde (veratraldehyde)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate
-
Dichloromethane
-
Water
-
Magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1 equivalent).
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the aldehyde with stirring. The reaction is often exothermic.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes to an hour.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Baeyer-Villiger Oxidation
This is a general procedure that can be adapted for the synthesis of this compound.
-
Materials:
-
3,4-dimethoxybenzaldehyde (veratraldehyde)
-
Peroxy acid (e.g., m-CPBA or peracetic acid)
-
A suitable solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the peroxy acid (typically 1.1 to 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which is the formate ester of this compound.
-
Hydrolyze the ester by dissolving it in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and stirring at room temperature.
-
After hydrolysis is complete (monitored by TLC), neutralize the mixture with a dilute acid and extract the product with an organic solvent.
-
Dry the organic extract, concentrate, and purify the resulting this compound by column chromatography or recrystallization.
-
Visualizations
Caption: A troubleshooting workflow for common issues in this compound reactions.
Caption: Simplified mechanism of the Dakin reaction for this compound synthesis.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 4. m.youtube.com [m.youtube.com]
- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dakin Reaction [organic-chemistry.org]
- 9. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Industrial Production of 3,4-Dimethoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 3,4-Dimethoxyphenol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to industrial production.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low or Inconsistent Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC. - Ensure precise temperature control, especially during exothermic steps. - Use high-purity starting materials. - Optimize purification method (e.g., recrystallization solvent, distillation parameters). |
| SYN-002 | Formation of Impurities/Byproducts | - Over-oxidation of veratraldehyde to veratric acid. - Incomplete hydrolysis of the formate ester intermediate. - Side reactions due to temperature fluctuations. | - Use a stoichiometric amount of the oxidizing agent. - Ensure complete hydrolysis by monitoring with TLC/HPLC and adjusting reaction time or base concentration. - Maintain strict temperature control throughout the reaction. |
| PUR-001 | Difficulty in Product Purification | - Presence of closely related impurities. - Oily product that is difficult to crystallize. - Co-distillation with solvent or impurities. | - Employ fractional distillation under reduced pressure. - Utilize column chromatography for removal of persistent impurities. - Experiment with different recrystallization solvents or solvent mixtures. |
| SCL-001 | Exothermic Reaction is Difficult to Control | - Inadequate heat dissipation in a large reactor. - Addition of reagents is too fast. | - Use a reactor with a high surface area to volume ratio. - Implement a jacketed cooling system. - Add reagents portion-wise or via a syringe pump to control the reaction rate. |
| SAF-001 | Safety Concerns with Peracetic Acid | - Risk of explosion at high concentrations. - Corrosive nature of the reagent. - Hazardous decomposition products. | - Do not use peracetic acid at concentrations above 42%, as it can be explosive.[1] - Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[2][3] - Have a quench solution (e.g., sodium bisulfite) readily available. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound on an industrial scale.
1. What is the most common industrial synthesis route for this compound?
The most frequently cited method for the synthesis of this compound is the Baeyer-Villiger oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde).[4] This reaction is typically carried out using a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), which converts the aldehyde to a formate ester, followed by hydrolysis to yield the desired phenol.
2. What are the critical parameters to control during the Baeyer-Villiger oxidation of veratraldehyde?
The critical parameters to control are:
-
Temperature: The reaction is often exothermic, and maintaining a specific temperature range (e.g., 40-45°C) is crucial to prevent side reactions and ensure product stability.[4]
-
Reagent Addition: Slow, controlled addition of the oxidizing agent is necessary to manage the exotherm and prevent localized overheating.
-
Purity of Starting Materials: The purity of veratraldehyde can significantly impact the yield and impurity profile of the final product. Veratraldehyde itself can oxidize in the air to form veratric acid.[5]
3. What are the main byproducts to expect, and how can they be minimized?
The primary byproduct of concern is 3,4-dimethoxybenzoic acid (veratric acid), which can form from the over-oxidation of veratraldehyde.[5] To minimize its formation, it is important to use a controlled amount of the oxidizing agent and maintain the recommended reaction temperature. Incomplete hydrolysis of the intermediate formate ester can also lead to impurities.
4. What are the recommended purification methods for industrial-scale production?
For industrial-scale purification, the following methods are recommended:
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile impurities.
-
Recrystallization: Crystallization from a suitable solvent, such as benzene or a mixture of ethyl acetate and hexane, can yield a high-purity product.[4]
-
Column Chromatography: While more common in laboratory settings, it can be adapted for industrial scale for high-purity requirements.
5. Are there alternative, greener synthesis routes for this compound?
Yes, research is ongoing into more environmentally friendly synthesis routes. One promising alternative is the O-methylation of catechol.[6][7][8] This can be achieved using "green" methylating agents like dimethyl carbonate (DMC) over a solid acid-base catalyst. This approach avoids the use of hazardous oxidizing agents.
6. What are the major safety hazards associated with the industrial synthesis of this compound?
The primary safety hazards are associated with the use of strong oxidizing agents like peracetic acid. Peracetic acid is highly corrosive and can cause severe burns.[2][9] In concentrated forms, it can also be explosive.[1] Proper handling procedures, including the use of appropriate PPE and engineering controls, are essential.
Experimental Protocols
Protocol 1: Synthesis of this compound from Veratraldehyde via Baeyer-Villiger Oxidation
Materials:
-
Veratraldehyde
-
Peracetic Acid (≤40% in acetic acid)
-
Glacial Acetic Acid
-
Potassium Hydroxide
-
Ethanol
-
Water
-
Diethyl Ether
-
Sodium Sulfate (anhydrous)
-
Dilute Sulfuric Acid
Procedure:
-
In a jacketed glass reactor, dissolve veratraldehyde in glacial acetic acid.
-
Cool the solution to the desired temperature (e.g., 10-15°C) using a chiller.
-
Slowly add peracetic acid to the reaction mixture while maintaining the temperature between 40-45°C.[4]
-
After the addition is complete, allow the reaction to stir for 10 hours.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the ether layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude formate ester.
-
To the crude ester, add a solution of potassium hydroxide in aqueous ethanol.
-
Reflux the mixture for 1 hour to facilitate hydrolysis.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Scale-up Considerations:
-
The addition of peracetic acid is highly exothermic and requires a robust cooling system for large-scale reactors.
-
Ensure adequate ventilation to handle acetic acid and peracetic acid vapors.
-
The hydrolysis step with potassium hydroxide is also exothermic.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Benzene (or a suitable alternative solvent like toluene or a mixture of ethyl acetate/hexane)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot benzene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the crystals under vacuum.
Visualizations
References
- 1. solenis.com [solenis.com]
- 2. Peracetic Acid (C2H4O3) Safety: Risks and Precautions [gasdetection.com]
- 3. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. VERATRALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts [mdpi.com]
- 9. Peracetic Acid Uses and Hazards [publications.aiha.org]
Overcoming challenges in the halogenation of 3,4-dimethoxybenzyl alcohol
Welcome to the technical support center for the halogenation of 3,4-dimethoxybenzyl alcohol (also known as veratryl alcohol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the halogenation of 3,4-dimethoxybenzyl alcohol in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this reaction are a common issue and can stem from several factors:
-
Reagent Quality: The purity and activity of your halogenating agent are critical. For instance, thionyl chloride (SOCl₂) can hydrolyze over time, and phosphorus tribromide (PBr₃) can decompose. Ensure you are using fresh or properly stored reagents.
-
Reaction Conditions: Over-heating or extended reaction times can lead to the formation of side products, such as ethers or elimination products. The stability of the resulting 3,4-dimethoxybenzyl halide is also a concern, as it can be prone to decomposition, especially when exposed to light or air.[1] Careful control of the reaction temperature, often starting at low temperatures (e.g., 0°C), is crucial.[2][3][4]
-
Work-up Procedure: The product is susceptible to hydrolysis back to the starting alcohol. During the aqueous work-up, it is important to work quickly and use cold solutions. Neutralization of excess acid with a weak base like sodium bicarbonate is also a standard practice to prevent product degradation.[5]
-
Product Instability: 3,4-Dimethoxybenzyl halides are known to be less stable than other benzyl halides due to the electron-donating nature of the methoxy groups, which increases their reactivity.[1] It is often recommended to use the product in the subsequent reaction step without extensive purification or long-term storage.[3] In some cases, storing the product under an inert atmosphere and at low temperatures (e.g., -20°C) is advised.[2]
Question 2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge. Common impurities include:
-
Bis(3,4-dimethoxybenzyl) ether: This can form through the reaction of the product with unreacted starting material, especially at elevated temperatures.
-
Veratraldehyde: Oxidation of the starting alcohol or the product can lead to the formation of the corresponding aldehyde.
-
Polymerization Products: The reactive nature of the benzyl halide can lead to polymerization, particularly if the reaction is run at high concentrations or for extended periods.[6]
To minimize these impurities:
-
Control Temperature: Maintain a low reaction temperature to disfavor side reactions.
-
Stoichiometry: Use a slight excess of the halogenating agent to ensure complete conversion of the starting alcohol.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can reduce oxidative side products.
-
Purification: While the product can be unstable, purification via crystallization or flash column chromatography can be employed if necessary, though it should be done rapidly.[2]
Question 3: My purified 3,4-dimethoxybenzyl halide is decomposing upon storage. What are the best practices for storing this compound?
Answer:
The stability of 3,4-dimethoxybenzyl halides is a known issue.[1] The electron-rich aromatic ring makes the benzylic halide highly reactive and susceptible to decomposition. For optimal storage:
-
Temperature: Store the compound at low temperatures, ideally in a freezer at -20°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.
-
Light: Protect the compound from light, as this can promote decomposition.[1]
-
Purity: Ensure the material is as pure as possible, as impurities can sometimes catalyze decomposition.
Given its instability, the best practice is often to generate the halide and use it immediately in the next synthetic step without storage.[3]
Frequently Asked Questions (FAQs)
Q1: Which halogenating agent is best for converting 3,4-dimethoxybenzyl alcohol to the corresponding halide?
A1: The choice of halogenating agent depends on the desired halide and the specific requirements of your synthesis.
-
For Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent.[3][5] The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies work-up.[7]
-
For Bromination: Phosphorus tribromide (PBr₃) is frequently used and can provide high yields under controlled, low-temperature conditions.[2][4] Other methods include using hydrobromic acid (HBr) or a combination of carbon tetrabromide and triphenylphosphine.[2][4]
The following table summarizes a comparison of different methods:
| Halogenating Agent | Target Halide | Typical Solvent | Temperature | Reported Yield | Reference |
| Thionyl Chloride (SOCl₂) | Chloride | Dichloromethane | 0°C to RT | ~89% | [3] |
| Phosphorus Tribromide (PBr₃) | Bromide | Diethyl Ether | 0°C to RT | ~53% | [4] |
| HBr | Bromide | Toluene | Ice Bath | ~68% | [8] |
| CBr₄ / PPh₃ | Bromide | THF | 60°C | ~52% | [4][8] |
Q2: Can I use concentrated hydrohalic acids (HCl, HBr) for this transformation?
A2: Yes, concentrated hydrohalic acids can be used. However, the reaction rates for primary and secondary alcohols can be slow.[7] For a benzylic alcohol like 3,4-dimethoxybenzyl alcohol, the reaction is more facile due to the stability of the intermediate benzylic carbocation.[9] Care must be taken to control the reaction conditions to avoid side reactions.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting alcohol from the less polar product. The disappearance of the starting material spot is a good indicator of reaction completion.
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This protocol is adapted from a literature procedure.[3][5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dimethoxybenzyl alcohol (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethoxybenzyl chloride. The product can be used directly or purified by rapid crystallization if necessary.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is based on established methods.[2][4]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-dimethoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether (Et₂O).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4-0.5 equivalents) dropwise to the solution while stirring vigorously. A white precipitate may form.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dimethoxybenzyl bromide.
Visual Guides
Caption: Troubleshooting flowchart for low yield and impurity issues.
Caption: A typical experimental workflow for the halogenation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 3. ijcea.org [ijcea.org]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Managing temperature and pH influence on 3,4-Dimethoxyphenol solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the aqueous solubility of 3,4-Dimethoxyphenol, with a focus on the influence of temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound?
A1: this compound has limited solubility in water.[1] An estimated solubility at 25°C is 28.37 g/L.[2] It is more readily soluble in organic solvents like ethanol, methanol, and acetone.[1]
Q2: How does temperature affect the solubility of this compound in water?
A2: The aqueous solubility of this compound is directly proportional to temperature. Increasing the temperature will increase its solubility.[1] This is a common characteristic for most solid solutes dissolving in liquid solvents.
Q3: How does pH influence the solubility of this compound in water?
A3: The solubility of this compound is significantly influenced by pH. As a phenolic compound, it is weakly acidic with a predicted pKa of approximately 10.08.[3] In solutions with a pH above its pKa, the phenolic hydroxyl group will deprotonate to form the more soluble phenolate anion. Therefore, its solubility dramatically increases in alkaline (basic) conditions.[1]
Q4: What is the pKa of this compound and why is it important for solubility?
A4: The predicted pKa of this compound is around 10.08.[3] The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. Knowing the pKa is crucial for preparing solutions of this compound, as it allows you to select a pH that will ensure complete dissolution.
Q5: In which types of solvents is this compound most soluble?
A5: this compound is most soluble in polar organic solvents such as methanol, ethanol, and acetone.[1] It is slightly soluble in chloroform.[3] Its solubility in nonpolar solvents is expected to be low.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete dissolution in aqueous buffer | The concentration of this compound exceeds its solubility at the current temperature and pH. | 1. Gently warm the solution while stirring. 2. Increase the pH of the solution to be well above the pKa of ~10.08 (e.g., pH 11-12) by adding a small amount of a base like NaOH. 3. If the experimental conditions allow, consider using a co-solvent such as a small percentage of ethanol or DMSO. |
| Precipitation occurs after cooling a heated solution | The solution was saturated at a higher temperature, and the solubility limit was exceeded upon cooling. | 1. Re-heat the solution to redissolve the precipitate. 2. If the experiment needs to be conducted at a lower temperature, prepare a more dilute solution. 3. Maintain the solution at the higher temperature during the experiment if possible. |
| Inconsistent solubility results between experiments | Variations in experimental conditions such as temperature, pH, or purity of the compound. | 1. Ensure precise control and measurement of temperature and pH in all experiments. 2. Use a calibrated pH meter. 3. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, melting point). 4. Ensure that the solution has reached equilibrium by allowing sufficient mixing time. |
| Cloudy solution even after prolonged stirring | Formation of a fine suspension or presence of insoluble impurities. | 1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. 2. Centrifuge the sample and collect the supernatant. 3. Check the purity of the starting material. |
Data Presentation
Table 1: Aqueous Solubility of this compound
| Parameter | Value | Remarks |
| Estimated Solubility in Water at 25°C | 28.37 g/L[2] | This is an estimated value and should be experimentally verified. |
| Temperature Dependence | Increases with increasing temperature.[1] | Quantitative data is not available. A significant increase is expected with heating. |
| pKa | ~10.08[3] | The compound is a weak acid. |
| pH Dependence | Solubility is low in acidic and neutral pH. Solubility significantly increases at pH > 10.[1] | At pH values above the pKa, the compound converts to its more soluble phenolate form. |
Table 2: Hypothetical Aqueous Solubility of this compound at Different pH Values (25°C)
| pH | Expected Solubility | Rationale |
| 4 | Low | Compound is fully protonated (neutral form). |
| 7 | Low | Compound is predominantly in its neutral, less soluble form. |
| 9 | Moderate | A fraction of the compound will be deprotonated. |
| 11 | High | The majority of the compound will be in its more soluble anionic (phenolate) form. |
| 12 | Very High | Essentially all of the compound will be in its highly soluble anionic form. |
Note: The terms "Low", "Moderate", "High", and "Very High" are relative and for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in an aqueous buffer at a specific temperature and pH.
Materials:
-
This compound (solid, high purity)
-
Aqueous buffer of the desired pH (e.g., phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
Deionized water
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., the aqueous buffer with adjusted high pH for complete dissolution) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at different time points.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Measure the UV absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Accurately dilute the filtered saturated solution with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.
-
Mandatory Visualizations
Caption: Factors influencing the aqueous solubility of this compound.
Caption: Experimental workflow for determining aqueous solubility.
References
Validation & Comparative
Unambiguous Structural Confirmation of 3,4-Dimethoxyphenol: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a foundational requirement for advancing research and ensuring product safety and efficacy. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 3,4-Dimethoxyphenol, a key intermediate in the synthesis of various pharmaceutical and flavoring agents. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Structural Elucidation via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy focuses on the hydrogen-1 nucleus (proton). The resulting spectrum provides information on:
-
Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons and reveals how many protons are on adjacent atoms.
¹³C NMR Spectroscopy observes the carbon-13 isotope. Since the natural abundance of ¹³C is low, signals are typically not split by adjacent carbons, resulting in a simpler spectrum where each unique carbon atom produces a single peak. The chemical shift of each peak provides information about the carbon's bonding and functional group.
Experimental NMR Data for this compound
The structural confirmation of this compound is unequivocally achieved by analyzing its ¹H and ¹³C NMR spectra. The data presented below was acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the three aromatic protons, the phenolic hydroxyl proton, and the two methoxy groups.
| Signal Assignment | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] |
| H-5 | 6.78 | 1H | d | 8.3 |
| H-2 | 6.71 | 1H | d | 2.4 |
| H-6 | 6.57 | 1H | dd | 8.3, 2.4 |
| -OH | 5.56 | 1H | s | - |
| -OCH₃ (C3) | 3.86 | 3H | s | - |
| -OCH₃ (C4) | 3.84 | 3H | s | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS)
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows eight signals, corresponding to the eight unique carbon atoms in the this compound molecule.
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C-3 | 149.3 |
| C-4 | 148.2 |
| C-1 | 142.3 |
| C-5 | 112.5 |
| C-6 | 105.8 |
| C-2 | 101.0 |
| -OCH₃ (C4) | 56.4 |
| -OCH₃ (C3) | 55.8 |
Data sourced from the Spectral Database for Organic Compounds (SDBS)
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation and NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate NMR software. Calibrate the chemical shift scale to the TMS signal.
Visualization of the Confirmation Workflow
The logical process for confirming the structure of this compound using NMR is outlined below.
Caption: Workflow for Structural Confirmation by NMR.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment. | Unambiguous structural determination; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, providing clues to the molecular formula and substructures. | High sensitivity (detects trace amounts); provides molecular weight. | Does not provide detailed connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C-O, aromatic C=C). | Fast and simple; good for identifying functional groups. | Provides limited information on the overall carbon skeleton; complex spectra can be hard to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample and retention time. | Excellent for separation and quantification of components in a mixture. | Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, UV).[1] |
References
Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation
For researchers, scientists, and professionals in drug development, understanding the structural nuances of phenolic compounds is critical. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 3,4-Dimethoxyphenol and its isomers, supported by experimental data and protocols.
This analysis focuses on the characteristic fragmentation of this compound, providing a basis for its identification and differentiation from its structural isomers. The presented data highlights the subtle yet significant differences in fragmentation patterns that arise from the varied positions of the methoxy groups on the phenol ring.
Comparative Analysis of Dimethoxyphenol Isomers
The mass spectra of dimethoxyphenol isomers are characterized by a prominent molecular ion peak and a series of fragment ions resulting from the loss of methyl radicals and carbon monoxide. The relative intensities of these fragments, however, vary significantly among the isomers, allowing for their differentiation. The table below summarizes the key quantitative data from the electron ionization mass spectra of this compound and three of its isomers.
| Compound | Molecular Ion (m/z 154) Relative Intensity (%) | [M-CH₃]⁺ (m/z 139) Relative Intensity (%) | [M-CH₃-CO]⁺ (m/z 111) Relative Intensity (%) | Other Key Fragments (m/z) and Relative Intensities (%) |
| This compound | 100 | 85 | 25 | 83 (15), 65 (12) |
| 2,5-Dimethoxyphenol | 80 | 100 | 30 | 96 (20), 69 (25) |
| 2,6-Dimethoxyphenol | 95 | 100 | 45 | 96 (22), 69 (30) |
| 3,5-Dimethoxyphenol | 100 | 20 | 10 | 125 (15), 69 (18) |
Experimental Protocols
The data presented in this guide was obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Sample Preparation: A dilute solution of the analytical standard of each dimethoxyphenol isomer was prepared in a volatile organic solvent such as methanol or dichloromethane.
Gas Chromatography (GC):
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 100°C, ramped to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230°C.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the loss of an electron from the molecule to form the molecular ion (m/z 154). The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to the formation of a stable quinone-like structure at m/z 139. Subsequent loss of a neutral carbon monoxide (CO) molecule results in the fragment ion at m/z 111.
This comparative analysis provides a foundational understanding of the fragmentation behavior of this compound and its isomers. The distinct fragmentation patterns, particularly the relative abundances of the key fragment ions, serve as reliable indicators for the specific substitution pattern on the aromatic ring. This information is invaluable for the structural elucidation of unknown phenolic compounds and for quality control in drug development and manufacturing.
References
A Comparative Analysis of the Antioxidant Potential of Dimethoxyphenol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant activity of isomeric compounds is crucial for the targeted design of novel therapeutics. This guide provides a comparative study of the antioxidant activity of dimethoxyphenol isomers, presenting available experimental data, outlining detailed methodologies for key antioxidant assays, and exploring the potential cellular mechanisms of action.
Dimethoxyphenols, a group of phenolic compounds characterized by a benzene ring substituted with one hydroxyl and two methoxy groups, have garnered interest for their antioxidant properties. The specific positioning of the methoxy groups in relation to the hydroxyl group across different isomers significantly influences their ability to scavenge free radicals and mitigate oxidative stress. This comparison focuses on the available data for the six isomers of dimethoxyphenol: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyphenol.
Comparative Antioxidant Activity: A Quantitative Overview
Direct comparative studies evaluating all six dimethoxyphenol isomers under identical experimental conditions are limited in the readily available scientific literature. However, by compiling data from various sources, a preliminary assessment of their relative antioxidant potential can be made. The antioxidant activity is commonly quantified using IC50 values, which represent the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available quantitative data for the antioxidant activity of dimethoxyphenol isomers from various in vitro assays. It is important to note that variations in experimental protocols can influence IC50 values, and therefore, direct comparisons between different studies should be made with caution.
| Isomer | Assay | IC50 Value | Reference |
| 2,6-Dimethoxyphenol | DPPH | 0.802 ± 0.005 mM | [1] |
This table will be populated with more data as it becomes available from ongoing research.
Structure-Activity Relationship:
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[2][3][4] Key determinants include the number and position of hydroxyl and methoxy groups. The methoxy groups (-OCH3), being electron-donating, can influence the stability of the phenoxyl radical formed after hydrogen donation, thereby affecting the antioxidant capacity.[3] The relative positioning of these groups impacts steric hindrance and the potential for intramolecular hydrogen bonding, which can also modulate antioxidant activity. For instance, a study on the gas-phase acidities of dimethoxyphenol isomers, an indicator of their hydrogen-donating ability, suggested the following theoretical order of acidity: 2,5- > 2,3- > 3,4,5-trimethoxy- > 3,5- ≈ 2,4- > 2,6- > 3,4-dimethoxyphenol.[5] While not a direct measure of antioxidant activity in solution, this provides insight into the inherent chemical properties of the isomers.
Experimental Protocols for Key Antioxidant Assays
To ensure the reproducibility and accurate interpretation of antioxidant activity data, standardized experimental protocols are essential. Below are detailed methodologies for three commonly employed assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the antioxidant sample (at various concentrations) to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: The ABTS radical cation is generated by mixing an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the antioxidant sample is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidants in the sample.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: The FRAP reagent is mixed with the antioxidant sample.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically FeSO₄·7H₂O. The results are often expressed as micromolar Fe(II) equivalents.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, phenolic antioxidants can exert their protective effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. While specific data for each dimethoxyphenol isomer is scarce, the general mechanisms for polyphenols involve pathways such as the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[6][7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.[9] The products of these genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[10][11] Some polyphenols are known to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[9] It is plausible that dimethoxyphenol isomers could act as activators of this protective pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Oxidative stress is a known activator of several MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4][12] These pathways are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of JNK and p38 MAPK pathways under oxidative stress is often associated with pro-apoptotic signaling, while the ERK pathway is generally linked to cell survival. Some polyphenols have been shown to modulate these pathways, potentially by scavenging ROS that would otherwise activate them, or by directly interacting with kinase proteins. The specific effects of dimethoxyphenol isomers on these pathways in the context of oxidative stress remain an area for further investigation.
Caption: Simplified overview of MAPK signaling in oxidative stress.
Conclusion
The available data, although not exhaustive, suggests that dimethoxyphenol isomers possess antioxidant activity, with the potential varying based on the substitution pattern of the methoxy groups. The structure-activity relationship appears to be a key factor in determining their radical scavenging efficacy. Further comprehensive studies directly comparing the antioxidant potential of all six isomers using standardized assays are warranted to establish a definitive ranking of their activity. Moreover, elucidating the specific interactions of each isomer with cellular signaling pathways like Keap1-Nrf2 and MAPK will be crucial for understanding their full therapeutic potential in diseases associated with oxidative stress. This guide serves as a foundational resource for researchers in the field and highlights the need for continued investigation into the promising antioxidant properties of dimethoxyphenol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant responses and cellular adjustments to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of the Keap1/Nrf2/ARE pathway by oxidizable diphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
Comparing the efficacy of 3,4-Dimethoxyphenol with other tyrosinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various tyrosinase inhibitors, supported by experimental data and detailed protocols. While direct comparative data for 3,4-Dimethoxyphenol was not found in the reviewed literature, this guide offers a comprehensive overview of other prominent inhibitors to inform research and development in the field of melanogenesis regulation.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.
Comparative Analysis of Tyrosinase Inhibitor Efficacy
The inhibitory efficacy of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of several well-known tyrosinase inhibitors against mushroom tyrosinase, a common model used in screening studies.[1][2] It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.[1][2]
| Inhibitor | IC50 Value (µM) | Reference Compound |
| Kojic Acid | 10 - 300 | Yes |
| Arbutin (β-arbutin) | > 500 (poor inhibitor of human tyrosinase) | Yes |
| Deoxyarbutin | Significantly more potent than arbutin | No |
| Thiamidol | 1.1 (human tyrosinase), 108 (mushroom tyrosinase) | No |
| 4-Hexylresorcinol | Varies with enzyme purity | No |
| Quercetin-4'-O-beta-d-glucoside | 1.9 | No |
| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | No |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase), 0.93 (diphenolase) | No |
Note: The IC50 values for Kojic Acid and Arbutin are presented as a range due to variability across different studies. Thiamidol's efficacy is notably different between human and mushroom tyrosinase.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a detailed methodology for a common in vitro assay used to determine the tyrosinase inhibitory activity of a compound.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure: [3]
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer to each well.
-
Add a small volume of the test compound solution (or solvent for the control) to the respective wells.
-
Add the mushroom tyrosinase solution to each well and pre-incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of melanogenesis.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion
The development of effective tyrosinase inhibitors remains a significant area of research for dermatological and cosmetic applications. While this guide could not provide specific efficacy data for this compound, it offers a framework for comparing other tyrosinase inhibitors. The provided data on established inhibitors, a detailed experimental protocol, and clear visualizations of the underlying biological pathway and experimental workflow serve as a valuable resource for scientists and researchers in the field. Future studies are warranted to investigate the potential tyrosinase inhibitory activity of this compound and its derivatives to expand the arsenal of compounds for managing hyperpigmentation.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3,4-Dimethoxyphenol in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds in complex mixtures is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to quantify 3,4-Dimethoxyphenol.
Methodology Comparison
Both HPLC-DAD and GC-MS are powerful techniques for the analysis of phenolic compounds. The choice between them often depends on the volatility and thermal stability of the analyte, the complexity of the matrix, and the desired sensitivity and selectivity.[1] HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[2]
High-Performance Liquid Chromatography (HPLC-DAD): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] A Diode-Array Detector (DAD) allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing selectivity.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.[6] For phenolic compounds, a derivatization step is often employed to increase volatility and improve chromatographic performance.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-DAD and GC-MS methods for the analysis of phenolic compounds, providing a benchmark for the quantification of this compound. The data is compiled from various studies on phenolic compound analysis.
Table 1: HPLC-DAD Method Validation Parameters for Phenolic Compound Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.01 - 0.47 mg/L[4][7] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 mg/L[4][7] |
| Accuracy (Recovery %) | 88 - 109%[7] |
| Precision (RSD %) | < 5%[4] |
Table 2: GC-MS Method Validation Parameters for Phenolic Compound Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.996[8] |
| Limit of Detection (LOD) | 0.01 ppm[8] |
| Limit of Quantification (LOQ) | 0.025 ppm[8] |
| Accuracy (Recovery %) | 77 - 108% |
| Precision (RSD %) | < 17% |
Experimental Protocols
HPLC-DAD Method for Phenolic Compounds
This protocol is a representative method for the analysis of phenolic compounds, which can be adapted for this compound.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., plant material), extraction with a suitable solvent such as methanol or ethanol is performed. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typical.[7][9]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.[4]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[4]
-
Injection Volume: 10-20 µL.[4]
-
Detection: Diode-array detection is set at a wavelength appropriate for this compound (e.g., around 280 nm).[9]
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations.
-
Accuracy: Determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing a sample and expressing the result as the relative standard deviation (RSD).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS Method for Phenolic Compounds
This protocol outlines a general procedure for the GC-MS analysis of phenolic compounds, adaptable for this compound.
1. Sample Preparation and Derivatization:
-
Extraction: Similar extraction methods as for HPLC can be used.
-
Derivatization: To increase volatility, the hydroxyl group of this compound is typically derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the phenol to its trimethylsilyl (TMS) ether. The reaction is typically carried out by heating the dried extract with the derivatizing agent.
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically set to a high temperature (e.g., 250-280°C) to ensure rapid vaporization.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature (e.g., 70°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using a similar approach as described for the HPLC-DAD method, but with the derivatized this compound standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC-DAD and GC-MS analytical methods.
Caption: HPLC-DAD analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Effects of 3,4-Dimethoxyphenol and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the naturally occurring compound 3,4-Dimethoxyphenol and its glycosidic derivatives. The information presented herein is curated from scientific literature to aid in research and development endeavors.
Introduction
This compound is a plant-derived phenylpropanoid compound recognized for a variety of biological activities, including tyrosinase inhibition, antioxidant effects, and antimicrobial properties. Its glycosides, molecules where a sugar is bound to the phenol group, are also of significant interest as glycosylation can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially altering its efficacy and mechanism of action. This guide aims to provide a comparative overview of their biological effects, supported by available experimental data and methodologies.
Comparison of Biological Effects
Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of this compound and its glycosides are limited. However, research on two specific glycosides, 3,4-dimethoxyphenyl-1-O-α-L-rhamnopyranosyl-(1→6)-O-β-D-glucopyranoside (DRG) and this compound-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside (DAG), has demonstrated significant anti-inflammatory potential.
In a study involving TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells), both DRG and DAG were shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][2] The half-maximal inhibitory concentration (IC50) values for NO production were found to be 5.25 ± 0.34 μM for DRG and 5.35 ± 0.31 μM for DAG.[1][2] Furthermore, at a concentration of 10 μM, these glycosides markedly reduced the release of pro-inflammatory cytokines such as interleukin (IL)-2, IL-6, IL-8, and interferon (IFN)-γ.[1]
The underlying mechanism for this anti-inflammatory action was identified as the inhibition of the NF-κB/AKT/JNK signaling pathways.[1] DRG and DAG were observed to prominently reduce the phosphorylation levels of p65, IκBα, AKT, and JNK.[1]
Quantitative Data on Anti-inflammatory Effects of this compound Glycosides
| Compound | Assay | Cell Line | IC50 (μM) for NO Inhibition | Reference |
| 3,4-dimethoxyphenyl-1-O-α-L-rhamnopyranosyl-(1→6)-O-β-D-glucopyranoside (DRG) | Nitric Oxide Production | MH7A | 5.25 ± 0.34 | [1][2] |
| This compound-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside (DAG) | Nitric Oxide Production | MH7A | 5.35 ± 0.31 | [1][2] |
| This compound | - | - | Data not available | - |
Signaling Pathway
Caption: NF-κB/AKT/JNK signaling pathway inhibition by DRG and DAG.
Antioxidant Activity
Generally, the antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. Glycosylation, the addition of a sugar moiety to this hydroxyl group, can influence this activity. In some cases, glycosylation can decrease the antioxidant capacity by masking the free hydroxyl group. However, the overall effect can also depend on the nature and position of the sugar substituent and other structural features of the molecule.
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| This compound | DPPH | Data not available | - |
| This compound Glycosides | DPPH | Data not available | - |
Tyrosinase Inhibitory Activity
This compound has been identified as a tyrosinase inhibitor, suggesting its potential as a skin-whitening agent in cosmetics. Tyrosinase is a key enzyme in melanin biosynthesis. Similar to the antioxidant activity, direct comparative studies quantifying the tyrosinase inhibitory effects (e.g., IC50 values) of this compound versus its specific glycosides are lacking in the current body of scientific literature.
The effect of glycosylation on tyrosinase inhibition by flavonoids and other phenolic compounds is variable. In some instances, the aglycone form exhibits stronger inhibition, while in others, the glycoside is more potent. This variability is often attributed to differences in how the sugar moiety affects the molecule's ability to bind to the active site of the tyrosinase enzyme. For example, a study on various natural product inhibitors suggested that glycosylated forms could interact more effectively with the tyrosinase from Agaricus bisporus than their aglycone counterparts.[3][4]
Quantitative Data on Tyrosinase Inhibitory Activity
| Compound | Assay | IC50 | Reference |
| This compound | Mushroom Tyrosinase Inhibition | Data not available | - |
| This compound Glycosides | Mushroom Tyrosinase Inhibition | Data not available | - |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Caption: General workflow for the DPPH antioxidant assay.
Detailed Steps:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]
-
Sample Preparation: The test compound (this compound or its glycosides) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.[5]
-
Reaction Mixture: A specific volume of the sample or control solution is mixed with a volume of the DPPH working solution in a microplate well or a cuvette. A blank containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes) to allow the scavenging reaction to occur.[5]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and randomly divided into groups (e.g., control, positive control, and test compound groups).[6]
-
Initial Paw Volume Measurement: The initial volume of the hind paw of each rat is measured using a plethysmometer.[6]
-
Compound Administration: The test compound, vehicle (control), or a standard anti-inflammatory drug (positive control, e.g., indomethacin) is administered orally to the respective groups.[6]
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a freshly prepared 1% suspension of carrageenan in saline is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[6]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Tyrosinase Inhibition Assay
This in vitro assay is used to determine the ability of a compound to inhibit the activity of the enzyme tyrosinase.
Caption: General workflow for the tyrosinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Solutions of mushroom tyrosinase, the substrate (L-DOPA or L-tyrosine), and the test compound/positive control (e.g., kojic acid) at various concentrations are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: In a 96-well plate, the tyrosinase solution is pre-incubated with the test compound or control for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).
-
Absorbance Measurement: The formation of dopachrome, a colored product, is measured by reading the absorbance at approximately 475 nm.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
Conclusion
This comparative guide highlights the biological activities of this compound and its glycosides. While there is evidence for the potent anti-inflammatory effects of specific glycosides of this compound, mediated through the NF-κB/AKT/JNK signaling pathway, a direct quantitative comparison with the aglycone is currently unavailable in the scientific literature. Similarly, for antioxidant and tyrosinase inhibitory activities, there is a lack of direct comparative studies providing quantitative data. The provided experimental protocols offer a standardized approach for researchers to conduct such comparative investigations. Further research is warranted to fully elucidate the structure-activity relationships and to determine whether this compound or its glycosylated forms hold greater promise for therapeutic or cosmetic applications.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Competitive Edge: An Analysis of 3,4-Dimethoxyphenol and Its Analogs as Tyrosinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the inhibitory effects of phenolic compounds, with a focus on the competitive inhibition mechanism of molecules containing a 3,4-dimethoxyphenyl moiety, against tyrosinase, a key enzyme in melanogenesis.
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the identification and characterization of potent and specific tyrosinase inhibitors are of significant interest in the development of dermatological and cosmetic agents. Phenolic compounds, due to their structural similarity to the natural substrate of tyrosinase, L-tyrosine, have been a major focus of this research.
This guide will delve into the competitive inhibition of tyrosinase by a representative compound bearing the 3,4-dimethoxyphenyl group, compare its efficacy with other known tyrosinase inhibitors, and provide detailed experimental protocols for the assessment of such inhibitory activity.
Comparative Analysis of Tyrosinase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for competitive inhibitors. A lower value for both parameters indicates a more potent inhibitor.
Below is a comparison of the inhibitory activities of UP302 and other known tyrosinase inhibitors.
| Inhibitor | Type of Inhibition | Target Enzyme | Ki (µM) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| UP302 | Competitive, Reversible | Mushroom Tyrosinase | 0.3 | - | - | - |
| UP302 | - | Murine Tyrosinase | - | 12 | Kojic Acid | 273 |
| Kojic Acid | Competitive/Mixed | Mushroom Tyrosinase | - | 10-300 | - | - |
| 4-Methoxyphenol | Substrate/Inhibitor | Tyrosinase | - | - | - | - |
| 2-Methoxyphenol | Substrate/Inhibitor | Tyrosinase | - | - | - | - |
| Quercetin | Competitive | Mushroom Tyrosinase | - | 130 | - | - |
| γ-Thujaplicin | - | Human Tyrosinase | - | 1.15 | Kojic Acid | 571.17[1] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and substrate concentration.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the characterization of enzyme inhibitors. The following is a standard protocol for a tyrosinase inhibition assay.
Tyrosinase Inhibition Assay (Spectrophotometric)
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
3,4-Dimethoxyphenol or other test inhibitors
-
Kojic acid (as a positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Inhibitor Solutions: Dissolve this compound and other test compounds in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Positive Control: Prepare a stock solution of kojic acid in a similar manner to the test inhibitors.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
Inhibitor solution (at various concentrations) or an equivalent volume of buffer/DMSO for the control.
-
Enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475 nm for the formation of dopachrome) using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes).
4. Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the type of inhibition and the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxyphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxyphenol, ensuring operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4][5] Adherence to appropriate safety protocols is crucial to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used when handling the solid form to avoid dust inhalation.[5]
Quantitative and Physical Data
| Property | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][3][6] |
| Melting Point | 79-82 °C[5] |
| Boiling Point | 167 °C @ 14 mmHg |
| Appearance | White to light cream or yellow powder/crystal[2] |
Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant, in accordance with all local, regional, and national regulations.[1][2][4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, weighing paper) in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases, acid anhydrides, and acid chlorides.
-
The storage area should be cool and dry.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., methanol or water).
-
Collect the rinsate as hazardous waste in a separate, appropriately labeled container.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.
-
-
Spill Cleanup:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[2]
-
Ensure adequate ventilation during cleanup.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
